molecular formula C13H8ClIN2 B2427044 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 727680-54-8

2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No. B2427044
CAS RN: 727680-54-8
M. Wt: 354.58
InChI Key: MPQXSYKNXNYBOX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with a fused bicyclic structure. It belongs to the imidazopyridine family and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. Additionally, this moiety has relevance in material science due to its unique structural character .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine consists of a fused imidazo[1,2-a]pyridine ring system with a chlorine substituent at the 4-position and an iodine atom at the 6-position. The arrangement of these atoms determines its chemical properties and reactivity .


Chemical Reactions Analysis

  • Functionalization via Radical Reactions : Introduction of substituents at different positions on the imidazo[1,2-a]pyridine ring .

Physical and Chemical Properties

  • NMR Signals : Peaks corresponding to aromatic protons and other functional groups .

properties

IUPAC Name

2-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQXSYKNXNYBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

5.0 g of 2-amino-5-iodopyridine, 5.3 g of 2-bromo-1-(4-chlorophenyl)ethanone and 2.67 g of sodium hydrogen carbonate in 150 ml of n-propanol are placed in a round-bottomed flask. The mixture is heated at 80° C. for 40 h and left to cool, and 700 ml of water are added. The precipitate is recovered by filtration, washed with water and dried under reduced pressure. 5.51 g of compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

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